Octadecylsilane

概要

説明

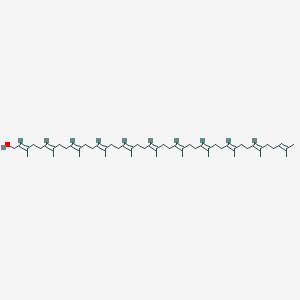

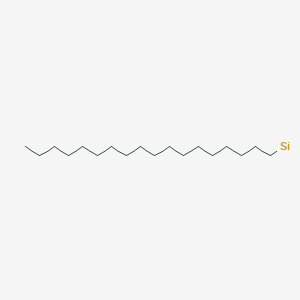

Octadecylsilane is an organosilicon compound that consists of a long-chain hydrocarbon (18 carbons) bonded to a silicon atom through a carbon-silicon bond . It is widely used in various applications due to its high surface activity, making it an excellent adsorbent for non-polar organic compounds .

Synthesis Analysis

Octadecylsilane can be synthesized using different grafting methods to develop high-density chemically modified octadecyl core–shell silica particles for HPLC applications . The influence of the reagents and the experimental conditions were evaluated, either through conventional heating or by microwave irradiation .

Molecular Structure Analysis

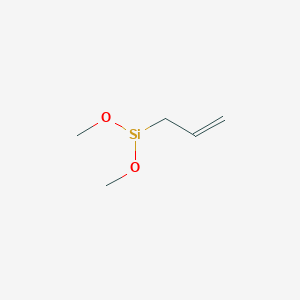

Octadecylsilane has a non-polar alkyl chain and a polar headgroup . The molecular formula of Octadecylsilane is C18H40Si .

Chemical Reactions Analysis

Octadecylsilane-modified silicas were prepared by sol-gel and grafting methods . Carbon contents and octadecyl chain conformations were shown to depend on the preparative route .

Physical And Chemical Properties Analysis

Octadecylsilane has a density of 0.795 g/mL at 25 °C (lit.) . Its boiling point is 346.1±11.0 °C at 760 mmHg . The melting point is 29ºC (lit.) .

科学的研究の応用

Adsorption of Toluene

Octadecylsilane-modified silicas have been used in the adsorption of toluene . The carbon contents and octadecyl chain conformations of these silicas depend on the preparative route. These sorbents can be employed as a rapid screening method for detection of aromatic compounds in water and air environmental matrices .

Surface Modification

Octadecylsilane, along with other linear alkyl derivatives, has been used to modify the chemical and/or physical properties of surfaces . These molecules form self-assembled monolayers (SAMs) on the surface by physical adsorption or covalent bonding of the head group to the substrate .

Organic Semiconductor

Octadecylsilanes, such as octadecyltrimethoxysilane (OTMS) and octadecyltrichlorosilane (OTCS), have been extensively used to modify the SiO2 dielectric surface in organic field-effect transistors (OTFTs) . This modification results in an increased charge carrier mobility for a variety of vacuum-deposited and solution-cast organic semiconductors .

4. Modifying Agent for Montmorillonite Clay Nanoparticles Octadecylsilane can be used as a modifying agent for montmorillonite clay nanoparticles . These nanoparticles are used as a filler material in the synthesis of poly (methyl methacrylate) (PMMA)/silylated montmorillonite composites .

作用機序

Target of Action

Octadecylsilane, also known as Silane, octadecyl-, is an organosilicon compound that consists of a long-chain hydrocarbon (18 carbons) bonded to a silicon atom through a carbon-silicon bond . It is primarily targeted towards non-polar organic compounds due to its high surface activity .

Mode of Action

Octadecylsilane interacts with its targets through a process known as reversed-phase binding. This nonpolar, nonendcapped sorbent provides reversed-phase binding of hydrophobic compounds . In addition, polar interactions are associated with the surface silanol groups . This functionality results in enhanced retention of basic compounds compared with the corresponding SampliQ C18 EC (endcapped) sorbent .

Biochemical Pathways

It is known that octadecylsilane can be used as a modifying agent for montmorillonite clay nanoparticles, which are used as a filler material in the synthesis of poly (methyl methacrylate) (pmma)/silylated montmorillonite composites .

Pharmacokinetics

It is known that the octanol/water partition coefficient p (log p) is a hydrophobicity index and is one of the determining factors for the pharmacokinetics of orally administered substances because it influences membrane permeability .

Result of Action

It is known that octadecylsilane provides excellent reproducibility and high recoveries in applications for neutral, weakly acidic, and basic compounds .

Action Environment

The action of Octadecylsilane can be influenced by environmental factors. For example, the stationary phase in reversed-phase chromatography is usually quite hydrophobic, and these oil-like phases tend to minimize their surface energy through a tendency to self-associate . This can lead to a phenomenon known as phase collapse, where the stationary phase tends to collapse onto itself in a low-energy conformation .

Safety and Hazards

将来の方向性

特性

InChI |

InChI=1S/C18H37Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESFIVIIFEDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885058 | |

| Record name | Silane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecylsilane | |

CAS RN |

18623-11-5 | |

| Record name | Octadecylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, octadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, octadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62PU8XK4BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of octadecylsilane?

A1: While the provided research articles don't explicitly state the molecular formula and weight of octadecylsilane, it's essential to clarify that the term "octadecylsilane" generally refers to a family of compounds with an 18-carbon alkyl chain (octadecyl) bonded to a silicon atom. The specific formula and weight depend on the substituents attached to the silicon atom. For example, octadecyltrichlorosilane, a common precursor for ODS stationary phases, has the formula CH3(CH2)17SiCl3 and a molecular weight of 387.8 g/mol.

Q2: How can Raman spectroscopy be used to characterize octadecylsilane stationary phases?

A2: Raman spectroscopy provides insights into the alkyl chain conformation of ODS stationary phases. Spectral data, particularly in the ν(C-C) and ν(C-H) regions, help assess the conformational order and its dependence on factors like temperature, surface coverage, and solvent environment [, , , , , , ]. This information is crucial for understanding the separation mechanisms and selectivity of ODS-based chromatographic columns.

Q3: How stable are octadecylsilane stationary phases under different conditions?

A3: The stability of ODS stationary phases depends on factors like the type of silica substrate, bonding density, and eluent composition. Research indicates that multifunctionally bonded ODS phases generally exhibit higher resistance to ligand stripping, especially in high pH eluents, compared to monofunctionally modified phases [].

Q4: What role does the silica substrate play in the stability of octadecylsilane stationary phases?

A4: The rigidity of the silica substrate influences the stability of the bonded phase, especially for monofunctionally modified ODS []. Using multifunctional silanes for modification can mitigate the influence of substrate characteristics on the stability compared to monofunctional ODS.

Q5: How does octadecylsilane function as a stationary phase in high-performance liquid chromatography (HPLC)?

A5: ODS is widely employed as a stationary phase in reversed-phase HPLC due to its hydrophobic nature. Analytes in the mobile phase interact with the nonpolar ODS chains through hydrophobic interactions, leading to their separation based on their relative hydrophobicity [, , , , , , , ].

Q6: What are the advantages of using octadecylsilane functionalized graphene oxide/silica composite as a stationary phase in HPLC?

A6: Incorporating graphene oxide (GO) into the ODS/silica stationary phase introduces π-π interactions between the analyte and the stationary phase, in addition to the typical hydrophobic interactions observed with traditional C18 columns. This additional interaction mechanism can enhance the separation of certain analytes, particularly those with aromatic rings [].

Q7: How do different mobile phase solvents affect the performance of octadecylsilane stationary phases?

A7: The type of solvent used in the mobile phase significantly influences the conformational order and solvation of the ODS stationary phase [, ]. Polar, hydrogen-bonding solvents tend to induce rotational ordering in high-density ODS phases, while hydrophobic solvents lead to greater disorder. Understanding these interactions is crucial for optimizing separation efficiency and selectivity in HPLC.

Q8: Can octadecylsilane be used for the separation of specific compounds or classes of compounds?

A8: Yes, ODS stationary phases are versatile and used for separating a wide range of compounds, including alkylbenzenes, polycyclic aromatic hydrocarbons, amines, phenolic compounds, triglycerides, fat-soluble vitamins, pesticides, and pharmaceuticals [, , , , , , , ]. The choice of mobile phase composition, temperature, and flow rate can be adjusted to optimize the separation of specific analytes.

Q9: How does the surface coverage of octadecylsilane on the silica support affect its chromatographic performance?

A9: Higher surface coverage of ODS generally leads to increased alkyl chain order and enhances shape selectivity in chromatographic separations [, , , ]. High-density ODS phases are particularly useful for separating structurally similar compounds that differ slightly in their shape or size.

Q10: What analytical techniques are commonly employed to quantify octadecylsilane in various matrices?

A10: While the provided research mainly focuses on the characterization and application of ODS-modified materials, techniques like elemental analysis and solid-state NMR can be used to quantify ODS loading on silica supports []. In the context of chromatographic applications, various detectors are employed depending on the analyte being analyzed, including UV detectors, mass spectrometers, and fluorescence detectors [, , , , ].

Q11: How does octadecylsilane contribute to the creation of optically anisotropic thin films?

A11: ODS, when combined with perylenesilane at liquid-liquid interfaces, can be used to create optically anisotropic 2D silica films []. These films exhibit varying wetting behaviors depending on the ODS concentration, highlighting the potential for developing sensitive and smart coatings.

Q12: What is the role of octadecylsilane in controlling the growth of organic semiconductors in thin-film applications?

A12: The density of the terminal methyl groups in ODS monolayers plays a crucial role in directing the growth of organic semiconductors like pentacene []. Crystalline, densely packed ODS layers promote two-dimensional pentacene growth, favorable for charge transport in organic thin-film transistors. In contrast, amorphous ODS layers lead to less desirable three-dimensional growth.

Q13: How is octadecylsilane used in the development of superhydrophobic surfaces?

A13: Polymerized n-octadecylsilane with micronano hierarchical structures created on quartz crystal microbalance (QCM) surfaces exhibits superhydrophobic properties []. These surfaces show promise as sensing materials for detecting volatile organic compounds, demonstrating the potential of ODS in sensor technology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。